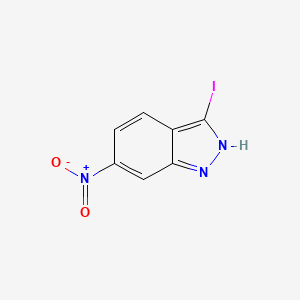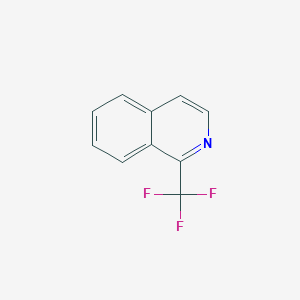
1-(三氟甲基)异喹啉
描述
1-(Trifluoromethyl)isoquinoline is a chemical compound with the molecular formula C10H6F3N . It has a molecular weight of 197.16 and is a liquid at room temperature .
Synthesis Analysis
1-(Trifluoromethyl)isoquinoline can be synthesized via a copper-catalyzed reaction of isoquinoline-N-oxide with Togni reagent . Other methods include the Bischler–Napieralski reaction of N-(phenethyl)trifluoroacetamides , and the Pictet–Gams reaction of N-(2-aryl-3,3,3-trifluoro-2-methoxypropyl)amides of acetic or cinnamic acids .Molecular Structure Analysis
The InChI code for 1-(Trifluoromethyl)isoquinoline is 1S/C10H6F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-6H . The InChI key is YMIKANRMRRBHTB-UHFFFAOYSA-N .Chemical Reactions Analysis
Isoquinoline-N-oxides react with Togni reagent catalyzed by copper (II) triflate, leading to 1-(trifluoromethyl)isoquinolines in good yields . The reaction proceeds smoothly under mild conditions with high efficiency .Physical And Chemical Properties Analysis
1-(Trifluoromethyl)isoquinoline is a liquid at room temperature . It has a molecular weight of 197.16 .科学研究应用
局部麻醉活性
包括1-(三氟甲基)异喹啉衍生物在内的异喹啉生物碱已被评估其局部麻醉活性。Azamatov等人(2023年)的研究合成了一系列1-芳基-6,7-二甲氧基-1,2,3,4-四氢异喹啉,并发现它们在兔眼上表现出高局部麻醉活性,在某些情况下超过利多卡因的效果。这表明在局部麻醉应用中具有潜在用途 (Azamatov et al., 2023)。
合成技术
1-(三氟甲基)异喹啉化合物的合成一直是研究的焦点。Liu等人(2013年)开发了一种级联方法,用于合成1-(三氟甲基)-4-氟-1,2-二氢异喹啉和4,4-二氟四氢异喹啉,展示了一种有效的方法来制备各种氟代异喹啉 (Liu et al., 2013)。
抗疟疾疗法潜力
Theeramunkong等人(2020年)的研究侧重于合成新型异喹啉衍生物用于抗疟疾应用。他们发现某些化合物对氯喹耐药和敏感株的疟原虫具有显著的抗疟活性 (Theeramunkong et al., 2020)。
单胺氧化酶B抑制
Sampaio等人(2016年)的研究探讨了4-有机硒异喹啉衍生物对MAO-B活性的抑制作用。他们发现这些化合物,包括带有三氟甲基基团的化合物,是选择性的MAO-B抑制剂,暗示在治疗情绪和神经退行性疾病中可能发挥作用 (Sampaio et al., 2016)。
安全和危害
未来方向
The synthesis of fluorinated molecules, including 1-(Trifluoromethyl)isoquinoline, has attracted much attention within the chemical community . The importance of the trifluoromethyl group in many drugs or drug candidates has been recognized . Higher solubility and lipophilicity have been observed for trifluoromethyl-substituted compounds, leading to better membrane permeability and increased bioavailability . Therefore, the development of new synthetic methods and the exploration of their biological activities are promising future directions .
属性
IUPAC Name |
1-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3N/c11-10(12,13)9-8-4-2-1-3-7(8)5-6-14-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIKANRMRRBHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the different synthetic approaches to produce 1-(trifluoromethyl)isoquinoline?
A1: Two main synthetic routes have been explored for the production of 1-(trifluoromethyl)isoquinoline:
- Copper-catalyzed reaction with Togni reagent: This method utilizes readily available isoquinoline-N-oxides and Togni reagent in the presence of a copper(II) triflate catalyst. [] This reaction proceeds efficiently under mild conditions, offering a practical approach to 1-(trifluoromethyl)isoquinolines.
- Photolysis of 1-(trifluoromethyl)isoquinoline 2-oxide: Irradiation of 1-(trifluoromethyl)isoquinoline 2-oxide leads to a rearrangement reaction, producing the corresponding 1,3-benzoxazepine (V) as the sole product. [] This photochemical method highlights an alternative pathway for the synthesis of structurally related heterocycles.
Q2: How do reaction conditions influence the synthesis of 1-(trifluoromethyl)isoquinoline derivatives?
A2: While both the copper-catalyzed method and photolysis offer routes to 1-(trifluoromethyl)isoquinoline derivatives, they exhibit different sensitivities to reaction conditions:
- Copper-catalyzed reaction: The efficiency of this method relies on the choice of catalyst and reaction conditions. Further optimization of the catalyst system and reaction parameters could lead to improved yields and broader substrate scope. []
- Photolysis: Interestingly, the photolysis of 2-(trifluoromethyl)quinoline 1-oxides, structurally similar to 1-(trifluoromethyl)isoquinoline 2-oxide, shows minimal dependence on the solvent used for irradiation. [] This observation suggests that the photochemical pathway might be less sensitive to solvent effects compared to the copper-catalyzed method.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



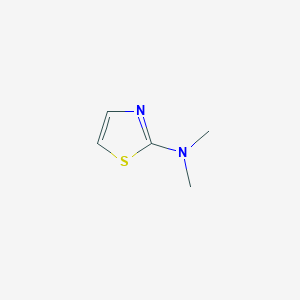
![1,4-Diazabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B1314034.png)


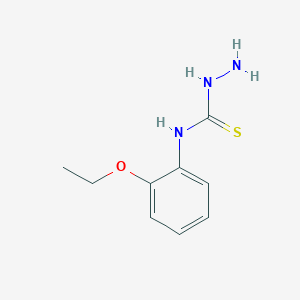
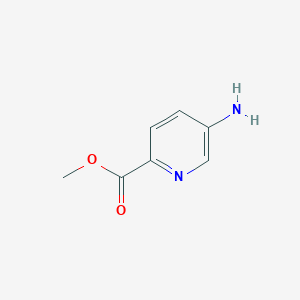
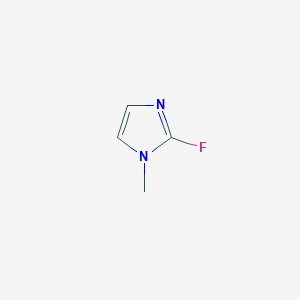
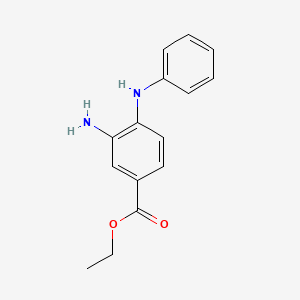
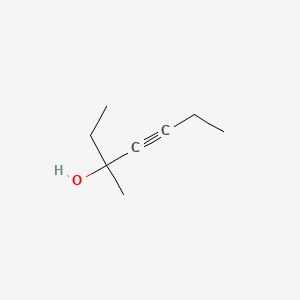
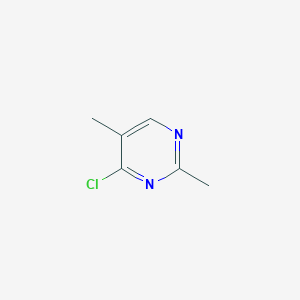
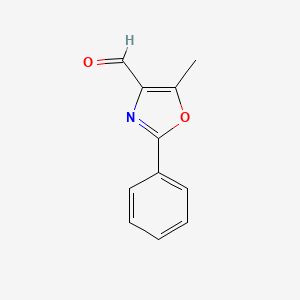

![12-oxo-12H-benzo[g]pyrido[2,1-b]quinazoline-4-carboxylic acid](/img/structure/B1314060.png)
